Diisopropylsulfamoyl chloride
Description
Diisopropylsulfamoyl chloride (DISC; CAS 10539-95-4) is a sulfamoyl chloride derivative with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.7 g/mol . It is characterized by a sulfonyl group bonded to a chlorine atom and two isopropyl substituents, rendering it reactive in nucleophilic substitution reactions. DISC is classified as a biochemical reagent, available in highly purified grades, and is commonly utilized in organic synthesis for introducing sulfamoyl or sulfonamide functionalities . Key physical properties include a predicted density of 1.188 g/cm³, boiling point of 246.6°C, and a strongly acidic pKa of -9.24, indicative of its electrophilic nature .
Properties
IUPAC Name |
N,N-di(propan-2-yl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S/c1-5(2)8(6(3)4)11(7,9)10/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYIYJEECZQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylsulfamoyl chloride can be synthesized through the reaction of diisopropylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(CH3
Biological Activity
Diisopropylsulfamoyl chloride is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfamoyl group attached to a diisopropyl moiety, which contributes to its chemical reactivity and biological properties. The general structure can be represented as follows:
This structure allows for various interactions with biological targets, particularly enzymes involved in metabolic processes.
The biological activity of this compound primarily revolves around its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for maintaining acid-base balance and facilitating various physiological processes, including respiration and renal function.
Inhibition of Carbonic Anhydrase
Carbonic anhydrases catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can lead to significant physiological effects, such as:
- Altered pH Regulation : Inhibition may disrupt normal bicarbonate reabsorption in kidneys, affecting fluid balance and blood pressure.
- Potential Anticancer Activity : Some sulfonamide derivatives have shown promise in targeting cancer cells by disrupting their metabolic pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the diisopropylsulfamoyl structure can enhance or diminish its biological activity. For instance, studies on various sulfonamide derivatives have demonstrated that:
- Alkyl Chain Length : The length and branching of alkyl groups influence the binding affinity to target enzymes.
- Substituent Positioning : Strategic positioning of functional groups can enhance selectivity for specific isoforms of carbonic anhydrase.
A comparative analysis of several sulfonamide derivatives is summarized in Table 1.
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | 5.0 | CA II | Moderate inhibition |
| Acetazolamide | 0.5 | CA IX | Strong inhibition; used clinically |
| Sulfanilamide | 20 | CA I | Weaker inhibition; historical significance |
Anticancer Applications
Recent studies have explored the anticancer potential of this compound and related compounds. For example, a study demonstrated that certain sulfonamide derivatives could induce apoptosis in cancer cell lines by inhibiting carbonic anhydrase activity, leading to altered pH levels within the tumor microenvironment.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound is rapidly absorbed but may exhibit variable metabolism depending on the presence of specific cytochrome P450 enzymes. Toxicological assessments have shown that while the compound has a favorable safety profile at therapeutic doses, higher concentrations may lead to hepatotoxicity.
Chemical Reactions Analysis
Key Reaction Mechanisms
Diisopropylsulfamoyl chloride participates in nucleophilic acyl substitution reactions, where the chloride ion is displaced by nucleophiles. Below are the primary reaction pathways:
Hydrolysis
-
Reaction :
-
Mechanism : Water acts as a nucleophile, attacking the electrophilic sulfur center. The chloride ion is expelled, forming a sulfamic acid 6.
-
Conditions : Aqueous environment, often with catalytic acid/base.
Reaction with Alcohols
-
Reaction :
-
Mechanism : Alcohols (e.g., methanol, ethanol) act as nucleophiles, displacing chloride to form sulfamates. The reaction is reversible and may require distillation to drive product formation3 .
-
Conditions : Anhydrous conditions, often with a base (e.g., pyridine) to absorb HCl.
Reaction with Amines
-
Reaction :
-
Mechanism : Amines attack the sulfur center, forming sulfamides. The reaction is rapid and exothermic, often requiring controlled conditions to avoid side reactions 6.
-
Conditions : Room temperature, inert solvents (e.g., dichloromethane).
Comparative Reaction Data
| Reaction Type | Nucleophile | Product | Conditions | Byproducts |
|---|---|---|---|---|
| Hydrolysis | H₂O | Diisopropylsulfamic acid | Aqueous, acidic/basic | HCl |
| Alcohol Reaction | R-OH | Diisopropylsulfamate | Anhydrous, pyridine, reflux | HCl |
| Amine Reaction | R-NH₂ | Diisopropylsulfamide | Inert solvent, room temperature | HCl |
Research Findings
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Mechanistic Studies : The reaction with nucleophiles follows an addition-elimination mechanism , where the nucleophile attacks the sulfur center, displacing chloride 6.
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Kinetic Analysis : Reactions with amines are typically faster than those with alcohols due to stronger nucleophilicity.
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Stereoelectronic Effects : The bulky diisopropyl groups may hinder nucleophilic attack compared to less substituted sulfamoyl chlorides.
Comparison with Similar Compounds
Key Observations :
- DISC’s sulfamoyl chloride group confers higher polarity and reactivity compared to di-isopropyl sulfide, which lacks electronegative substituents.
- Phosphorus-based analogs (e.g., diisopropylphosphoramidous dichloride, DFP) exhibit distinct reactivity due to the central phosphorus atom, which participates in more aggressive nucleophilic substitutions .
Toxicity and Handling Considerations
- Supplemental safety protocols for "chemicals of moderate chronic or high acute toxicity" (e.g., work in fume hoods, use PPE) are recommended .
- Di-isopropyl sulfide : Lower toxicity compared to chlorinated or phosphorylated analogs. Standard laboratory handling suffices .
- Phosphorus-based compounds : Diisopropylphosphoramidous dichloride and DFP demand stringent controls. DFP, in particular, is classified as highly acutely toxic, necessitating emergency protocols .
Q & A
Q. What are the common synthetic routes for diisopropylsulfamoyl chloride, and how can reaction conditions be optimized?
this compound is typically synthesized via the reaction of diisopropylamine with sulfuryl chloride (SO₂Cl₂) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions. Key optimization parameters include:
- Molar ratios : A 1:1.2 molar ratio of diisopropylamine to sulfuryl chloride minimizes side reactions.
- Temperature : Maintain 0–5°C to control exothermicity and reduce decomposition .
- Solvent choice : Polar aprotic solvents enhance reaction efficiency. Purification via vacuum distillation or recrystallization (using hexane/ethyl acetate) is recommended. Confirm purity via NMR and elemental analysis.
Q. How should this compound be characterized spectroscopically?
- ¹H/¹³C NMR : Identify isopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.6–4.0 ppm for CH in ¹H NMR) and sulfamoyl chloride peaks (SO₂Cl₂ region).
- IR spectroscopy : Look for S=O stretches (~1350–1150 cm⁻¹) and S-Cl bonds (~550 cm⁻¹).
- Elemental analysis : Validate C, H, N, S, and Cl percentages against theoretical values. Cross-reference with literature data for structural confirmation .
Q. What storage conditions prevent degradation of this compound?
Store under anhydrous conditions in amber glass vials at –20°C. Use argon or nitrogen atmospheres to minimize hydrolysis. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like sulfonic acids .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields (e.g., using different catalysts) be resolved?
Systematic variable analysis is critical:
- Catalyst screening : Compare yields with/without Lewis acids (e.g., AlCl₃ vs. FeCl₃).
- Reagent purity : Trace moisture in sulfuryl chloride can reduce yields; use Karl Fischer titration to verify anhydrous conditions.
- Replication : Conduct triplicate experiments under standardized conditions (e.g., 0°C, 12-hour reaction time). Statistical tools (e.g., ANOVA) can identify significant variables .
Q. What advanced analytical techniques detect trace impurities in this compound?
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 210 nm) coupled with mass spectrometry to identify sulfonic acid byproducts.
- ICP-OES : Quantify heavy metal residues (e.g., <20 ppm as per pharmacopeial guidelines) .
- ²⁹Si NMR (if silicon-containing impurities are suspected): Detect siloxane contaminants from glassware.
Q. How does steric hindrance from isopropyl groups affect reactivity compared to dimethyl analogs?
- Kinetic studies : Compare nucleophilic substitution rates with dimethylsulfamoyl chloride using pseudo-first-order kinetics.
- Computational modeling : Density Functional Theory (DFT) calculations reveal higher activation energies due to isopropyl steric bulk.
- X-ray crystallography : Analyze crystal packing to assess steric constraints on reactive sites. Experimental data should be contextualized with computational insights to explain reduced reactivity in diisopropyl derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
